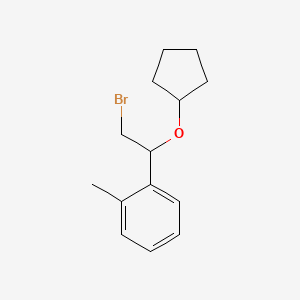

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene typically involves the following steps:

Alkylation: The cyclopentyloxy group can be introduced via an alkylation reaction using cyclopentanol and an appropriate alkylating agent.

Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a cyclopentyloxyethyl-methylbenzene derivative.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products:

- Substitution reactions yield hydroxyl or amine derivatives.

- Oxidation reactions produce ketones or aldehydes.

- Reduction reactions result in the removal of the bromine atom.

Scientific Research Applications

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and cyclopentyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity and pathways.

Comparison with Similar Compounds

1-(2-Chloro-1-(cyclopentyloxy)ethyl)-2-methylbenzene: Similar structure with a chlorine atom instead of bromine.

1-(2-Bromo-1-(cyclohexyloxy)ethyl)-2-methylbenzene: Similar structure with a cyclohexyloxy group instead of cyclopentyloxy.

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene: Similar structure with the methyl group in a different position on the benzene ring.

Uniqueness: 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- Structural Features : It contains a bromine atom, a cyclopentyloxy group, and a methylbenzene moiety which contributes to its lipophilicity and potential interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of similar compounds. For example, derivatives with bromine substitutions have shown varying degrees of activity against cancer cell lines and parasites, suggesting that the presence of the bromine atom may enhance biological activity through increased lipophilicity or specific receptor interactions .

In Vivo Studies

Limited in vivo studies are available specifically for this compound. However, related compounds have demonstrated significant antiparasitic effects in animal models. For instance, certain pyrrolopyrimidine derivatives were effective in reducing parasitemia in mice infected with T. brucei at doses correlating with their inhibitory potency in vitro .

Case Studies

A detailed examination of case studies involving structurally similar compounds provides insights into the potential therapeutic applications of this compound:

- Case Study 1 : A series of pyrrolopyrimidine compounds were synthesized and tested for their ability to inhibit PTR1. The most active compounds showed IC50 values in the low micromolar range and were effective in reducing parasite load in murine models .

- Case Study 2 : Another study focused on brominated phenolic compounds which exhibited anti-inflammatory properties by inhibiting TNF-alpha production in macrophages. While not directly linked to our compound, these findings suggest a potential pathway for further investigation .

Summary of Biological Activities

Properties

Molecular Formula |

C14H19BrO |

|---|---|

Molecular Weight |

283.20 g/mol |

IUPAC Name |

1-(2-bromo-1-cyclopentyloxyethyl)-2-methylbenzene |

InChI |

InChI=1S/C14H19BrO/c1-11-6-2-5-9-13(11)14(10-15)16-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |

InChI Key |

ZFQARLKDSHSAAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CBr)OC2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.